![molecular formula C9H8FN3OS B1299532 5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol CAS No. 436095-85-1](/img/structure/B1299532.png)
5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the 4-fluoro-phenylamino group suggests potential biological activity, as fluorine atoms are often included in pharmaceuticals to enhance their properties .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of hydrazides with carbon disulfide or other reagents to form the oxadiazole ring. In the case of compounds with similar structures, the synthesis has been achieved by refluxing the appropriate precursors, such as 1,3,4 oxadiazole-2-thiol with other reagents like 4-(2-chloroethyl) morpholine hydrochloride . The Mannich reaction has also been used to introduce the amino-methyl group into the oxadiazole ring . These methods provide a basis for the synthesis of the compound , although the exact synthesis details for this specific compound are not provided in the data.
Molecular Structure Analysis
The molecular structure of related 1,3,4-oxadiazole derivatives has been confirmed using various spectroscopic techniques, including NMR, IR, and Mass spectral studies. Single-crystal X-ray diffraction studies have also been employed to determine the crystal structure and lattice parameters, confirming the compound's monoclinic system . These techniques would be applicable for analyzing the molecular structure of "5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol".
Chemical Reactions Analysis
The 1,3,4-oxadiazole ring is known to participate in various chemical reactions. For instance, it can act as a condensing agent in the synthesis of amides, esters, and ureas . The thiol group present in the compound can also undergo tautomerism, which is the interconversion between thiol and thione forms, affecting the compound's reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of the 4-fluoro-phenylamino group can affect the compound's electron distribution, which can be studied using HOMO and LUMO analysis to determine charge transfer within the molecule . The compound's stability can be analyzed using NBO analysis, which assesses hyper-conjugative interactions and charge delocalization . The first hyperpolarizability of similar compounds suggests potential for non-linear optical applications . Additionally, the antimicrobial and antioxidant properties of these compounds have been evaluated, with some showing significant activity .
Applications De Recherche Scientifique
Antimicrobial Activities
Several studies highlight the synthesis and evaluation of oxadiazole derivatives, including structures similar to 5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol, for their antimicrobial properties. For instance, JagadeeshPrasad et al. (2015) synthesized a series of Mannich bases bearing the 1,3,4-oxadiazoline ring system and screened them for antimicrobial activities, revealing promising results against various microbial strains (JagadeeshPrasad et al., 2015). Similarly, compounds with the oxadiazole structure have been evaluated for their effectiveness against bacteria, mold, and yeast, showing considerable antimicrobial activity in several cases (Tien et al., 2016).
Corrosion Inhibition
The effectiveness of oxadiazole derivatives as corrosion inhibitors has been extensively studied. Ammal et al. (2018) assessed the corrosion inhibition ability of oxadiazole derivatives on mild steel in sulfuric acid, demonstrating their potential to form protective layers on metal surfaces (Ammal et al., 2018).
Enzyme Inhibition
Oxadiazole derivatives have also been found to inhibit specific enzymes. Yamada et al. (2004) discovered that a series of 5-aryl-1,3,4-oxadiazole-2-thiols can inhibit trans-cinnamate 4-hydroxylase, a key enzyme in plant phenylpropanoid biosynthesis, indicating the potential application of these compounds in agrochemical development (Yamada et al., 2004).
Antioxidant Properties
Research into the antioxidant capacity of oxadiazole derivatives has shown promising results. For example, Shehzadi et al. (2018) explored the radical scavenging and endogenous defense system inducing activities of a novel oxadiazole derivative, demonstrating its significant antioxidant potential (Shehzadi et al., 2018).
Propriétés
IUPAC Name |
5-[(4-fluoroanilino)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3OS/c10-6-1-3-7(4-2-6)11-5-8-12-13-9(15)14-8/h1-4,11H,5H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJUDPUJCHMLGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=NNC(=S)O2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360670 |
Source


|
| Record name | 5-[(4-Fluoroanilino)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol | |
CAS RN |
436095-85-1 |
Source


|
| Record name | 5-[(4-Fluoroanilino)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

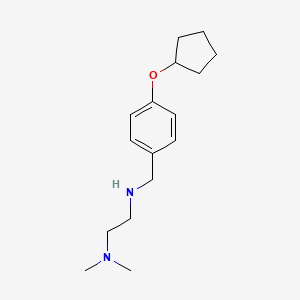

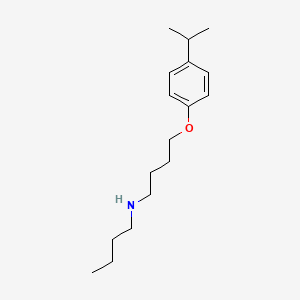

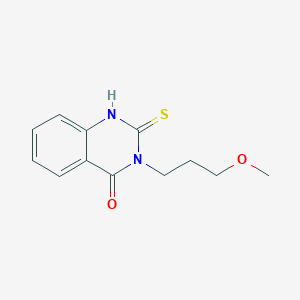
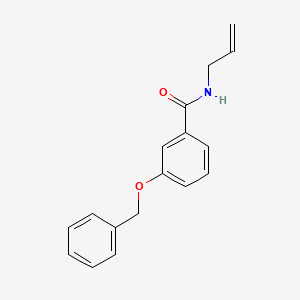
![2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B1299485.png)
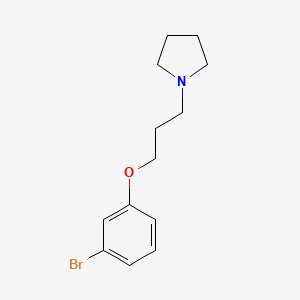
![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)
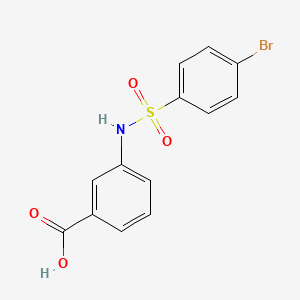
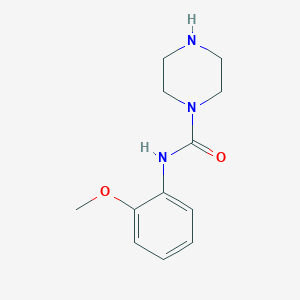
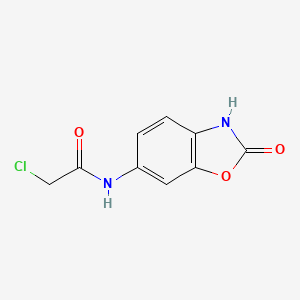
![7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B1299501.png)
